molecular formula C10H14ClNO2 B13422064 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride

1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride

Cat. No.: B13422064
M. Wt: 215.67 g/mol
InChI Key: AAXRHMLDZOORPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 2-methyl-4,8-dihydroxyisoquinoline under specific conditions, such as using palladium on carbon (Pd/C) as a catalyst and hydrogen gas . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For instance, it may act on adrenergic receptors, influencing cardiovascular functions . The exact molecular pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;/h2-4,10,12-13H,5-6H2,1H3;1H

InChI Key

AAXRHMLDZOORPB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)O)O.Cl

Origin of Product

United States

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